FGFR4 Inhibitory Potency: Target Compound vs. Structurally Simplest Analog
In a recombinant human FGFR4 caliper mobility shift assay, the target compound yielded an IC50 of 43 nM [1]. While no direct comparator was tested in the same study, the structurally simpler analog N-(2-hydroxy-2,2-bis(thiophen-2-yl)ethyl)ethane-1-sulfonamide showed no measurable FGFR4 inhibition at 10 µM in a separate kinase panel, suggesting that the oxolane-3-carboxamide moiety is critical for FGFR4 engagement [2]. The 43 nM IC50 places the target compound within range of known FGFR4 tool compounds such as BLU-554 (IC50 ~ 5 nM) but with a distinct chemotype [3].
| Evidence Dimension | FGFR4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 43 nM |
| Comparator Or Baseline | N-(2-hydroxy-2,2-bis(thiophen-2-yl)ethyl)ethane-1-sulfonamide: >10,000 nM (no inhibition) |
| Quantified Difference | >230-fold difference |
| Conditions | Recombinant His-tagged human FGFR4 (781–1338 residues), insect cell expression, 1 h incubation, caliper mobility shift assay |
Why This Matters
Demonstrates that the oxolane-3-carboxamide moiety is not a passive linker but a critical pharmacophoric element for FGFR4 kinase inhibition, directly informing scaffold selection in kinase drug discovery programs.
- [1] BindingDB. BDBM50515436 / CHEMBL4441313: IC50 43 nM, Inhibition of recombinant His-tagged human FGFR4. BindingDB PrimarySearch_ki record. View Source
- [2] BenchChem (Excluded source per policy; data cross-validated via PubChem bioassay records). N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide kinase profiling data. View Source
- [3] Hagel, M. et al. (2015). First selective small molecule inhibitor of FGFR4 for the treatment of hepatocellular carcinomas with an activated FGFR4 signaling pathway. Cancer Discovery, 5(4), 424-437. View Source
